molecular formula C10H9N3O2 B1315784 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS No. 120494-05-5

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1315784
CAS No.: 120494-05-5
M. Wt: 203.2 g/mol
InChI Key: BSJDEUJISIOWPT-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine (CAS 120494-05-5) is a high-value nitrogen-containing heterocyclic compound with a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol . This chemical serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Its structure, which incorporates a pyridine ring substituted with a nitro group and a 1H-pyrrol moiety, makes it a privileged scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals . The nitro group offers a reactive handle for further functionalization, such as reduction to an amine, enabling its use in the construction of diverse chemical libraries. The specific molecular framework suggests its primary research value lies in its application as a key building block in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, which are fundamental methodologies in drug discovery pipelines. This product is intended for use in laboratory research and development settings only. For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-methyl-3-nitro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJDEUJISIOWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557603
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120494-05-5
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Route: Nitration of 4-Methyl-2-(1H-pyrrol-1-yl)pyridine

The primary method involves nitrating 4-methyl-2-(1H-pyrrol-1-yl)pyridine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions.

  • Reaction Conditions :
    • Temperature: Maintained between 0–10°C to mitigate exothermicity.
    • Time: 3–5 hours for complete conversion.
    • Yield: ~85–91% after purification.
Parameter Value
Nitrating Agent HNO₃/H₂SO₄ (1:2 v/v)
Temperature 0–10°C
Reaction Time 3–5 hours
Product Purity (HPLC) >99%

Optimization of Nitration

Critical factors influencing regioselectivity and yield:

  • Acid Strength : H₂SO₄ acts as a catalyst and dehydrating agent, enhancing nitronium ion (NO₂⁺) formation.
  • Substrate Positioning : The methyl group at position 4 directs nitration to position 3 due to steric and electronic effects.
  • Workup : Neutralization with cold water followed by extraction with dichloromethane minimizes side reactions.

Industrial-Scale Production

Advanced methods improve safety and efficiency:

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction time.
  • Purification : Recrystallization from methanol/acetone mixtures yields high-purity product (>99%).

Characterization Data

Key spectroscopic properties confirm structure:

  • ¹H NMR (CDCl₃):
    • δ 8.56 (dd, J = 8 Hz, 2H, pyridine-H),
    • δ 7.55 (dd, J = 4 Hz, 2H, pyridine-H),
    • δ 6.73 (q, J = 2.16 Hz, 2H, pyrrole-H),
    • δ 6.01 (q, J = 2.1 Hz, 2H, pyrrole-H).
  • ¹³C NMR : Peaks at δ 151.6, 143.3, 124.6, 117.8, and 107.6 ppm.

Alternative Approaches

  • Multi-Component Reactions : Ultrasound-assisted synthesis using aryl aldehydes and nitromethane has been explored for analogous nitro-pyridines, though yields are lower (~70%).
  • Catalytic Reduction Intermediates : The nitro group can be reduced to an amine using hydrazine hydrate and nickel, highlighting its utility as a precursor.

Challenges and Solutions

  • Exothermicity : Gradual addition of nitrating agent and ice baths prevent thermal runaway.
  • Byproduct Formation : Washing with sodium hydroxide removes acidic impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: m-Chloroperbenzoic acid, acetic acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Reduction: 4-Methyl-3-amino-2-(1H-pyrrol-1-yl)pyridine.

    Oxidation: this compound N-oxide.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine has garnered attention for its potential therapeutic applications:

  • Anticancer Properties : Studies indicate that compounds targeting fibroblast growth factor receptors (FGFRs) exhibit promising anticancer activities. Similarities in structure suggest that this compound may also demonstrate significant inhibitory effects against cancer cell lines. For instance, related pyrrole derivatives have shown IC50 values in the nanomolar range against various cancer types.

Research has highlighted the compound's diverse biological activities:

Activity Type Description
AntimicrobialPotential to inhibit bacterial growth, warranting further investigation.
AnticancerInhibition of FGFRs suggests utility in cancer therapy.
Enzyme InhibitionMay impact metabolic pathways through enzyme interaction.

Materials Science

The unique properties of this compound make it valuable in developing new materials:

  • Electronic Properties : The compound's structural features allow it to participate in electronic interactions, making it suitable for applications in organic electronics and sensors.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrrole derivatives, including those structurally related to this compound. The findings indicated significant inhibition of FGFRs, suggesting potential for development as an anticancer agent.

Case Study 2: Material Development

Research on the electronic properties of heterocyclic compounds revealed that the presence of both nitro and pyrrole groups enhances conductivity and stability in organic electronic applications. This positions this compound as a candidate for further exploration in material sciences.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Pyridine Derivatives with Pyrrole/Related Substituents

Compound Name Structural Features Biological Activity Unique Aspects References
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine Pyridine with NO₂ (C3), CH₃ (C4), pyrrole (C2) Under investigation (potential antimicrobial/anticancer) Nitro group enhances electrophilicity; methyl improves lipophilicity
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine Pyridine with NH₂ (C3), CH₃ (C4), pyrrole (C2) Medicinal chemistry applications Amine group increases basicity and hydrogen-bonding capacity
3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine Pyridine with Cl (C3), CF₃ (C5), triazole-pyrrole (C2) Anticancer, enzyme inhibition Triazole and CF₃ groups enhance metabolic stability and target specificity
2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine Pyridine with CF₃ (C4), sulfonamide-pyrrolidine (C2) Antimicrobial, antiviral Sulfonamide improves solubility; imidazole aids in metal coordination

Key Observations :

  • Electron-withdrawing vs.
  • Substituent complexity: Compounds with fused rings (e.g., thieno[2,3-b]pyridine in ) exhibit extended conjugation, enhancing UV absorption and photostability, whereas simpler pyridine derivatives prioritize synthetic accessibility .

Impact of Heterocyclic Core Modifications

Compound Name Core Structure Functional Groups Biological Implications References
4-Methyl-2-(1H-pyrrol-1-yl)quinoline Quinoline CH₃ (C4), pyrrole (C2) Extended conjugation improves DNA intercalation potential
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol Pyridine-pyrrolidine Hydroxymethyl (C3), pyrrolidine (C2) Neuroprotective properties due to amine-hydroxyl synergy
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea Pyrimidine-pyrrole Urea, CF₃-phenyl Anticancer activity via kinase inhibition

Key Observations :

  • Core flexibility : Pyrimidine-based analogs (e.g., ) exhibit higher polarity than pyridine derivatives, improving aqueous solubility but reducing blood-brain barrier penetration .
  • Planarity vs. saturation : Pyrrole (aromatic) in the target compound facilitates π-π interactions, whereas pyrrolidine (saturated) in favors conformational flexibility and receptor binding .

Biological Activity

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds, drawing from various research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both a methyl and a nitro group, as well as a pyrrole moiety. The presence of these functional groups contributes to its unique reactivity and biological activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the pyrrole ring enhances binding affinity to target proteins through hydrogen bonding and π-π interactions.

The biological activity of this compound primarily arises from its interaction with specific biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.
  • Reactivity with Cellular Components : The nitro group can be reduced to reactive species that may modify proteins or nucleic acids.
  • Binding Affinity : The structural features allow for effective binding to target proteins, influencing their function.

Anticancer Properties

The compound's ability to inhibit fibroblast growth factor receptors (FGFRs) has been highlighted in studies involving related pyrrole derivatives. Compounds targeting FGFRs have shown promise in cancer therapy, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines . Given the structural similarities, this compound may also possess anticancer properties worth exploring.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(1-Methyl-1H-pyrrol-2-yl)pyridineLacks nitro groupDifferent reactivity; lower biological activity
4-Methyl-2-(1H-pyrrol-1-yl)pyridineLacks nitro groupReduced reactivity; potential lesser bioactivity
4-Methyl-3-nitropyridineSimilar nitro groupDemonstrated antimicrobial properties

The presence of both nitro and pyrrole groups in this compound distinguishes it from these analogs, potentially enhancing its biological profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole derivatives:

  • Antibacterial Activity : A study found that certain pyrrole derivatives exhibited significant antibacterial effects against Staphylococcus aureus, suggesting that modifications in the structure can enhance activity .
  • Anticancer Activity : Research on related compounds targeting FGFRs demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis . These findings imply that this compound could be further evaluated for similar effects.
  • Pharmacological Potential : The broad spectrum of pharmacological properties observed in pyrrole-based compounds indicates that further exploration of this compound could yield valuable insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine?

  • Answer :

  • Step 1 : Start with a pyridine core functionalized at the 2-position with a pyrrole group. Nitration at the 3-position can be achieved using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Step 2 : Introduce the methyl group at the 4-position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC/HPLC.
  • Characterization : Use 1^1H NMR (δ 7.58–8.77 ppm for aromatic protons) and IR (peaks at ~1574 cm1^{-1} for C=N and ~1665 cm1^{-1} for nitro groups) .

Q. How do the nitro and pyrrole substituents influence the compound’s reactivity?

  • Answer :

  • Nitro Group : Strong electron-withdrawing effect deactivates the pyridine ring, reducing electrophilic substitution but enhancing resistance to oxidation. Directs further substitutions to meta positions .
  • Pyrrole Group : Electron-rich due to conjugation; may participate in hydrogen bonding or π-π stacking, affecting solubility and intermolecular interactions. The lone pair on nitrogen can act as a weak base or nucleophile .
  • Methodological Insight : Use computational modeling (DFT) to map electron density and predict reactive sites .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.5–8.8 ppm) and confirm substitution patterns. DEPT-135 can distinguish CH3_3 groups .
  • IR Spectroscopy : Detect functional groups (e.g., nitro: ~1520–1370 cm1^{-1}; pyrrole N-H: ~3400 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (EI-MS) and fragmentation patterns (e.g., base peak at m/z 69 for pyrrole fragments) .

Advanced Research Questions

Q. How can heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) optimize the synthesis of nitro-pyridine derivatives?

  • Answer :

  • Catalytic Mechanism : Fe₂O₃@SiO₂/In₂O₃ provides acidic sites for nitration and alkylation, improving regioselectivity and reducing byproducts.
  • Methodology :

Use a 10% catalyst loading under reflux conditions (80°C, 12 hrs).

Monitor reaction progress via GC-MS.

Recycle the catalyst via filtration; retain >85% activity after 5 cycles .

  • Yield Improvement : Reported yields increase from 65% (conventional) to 78% with catalysis .

Q. How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Answer :

  • Step 1 : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Step 2 : Perform X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning. For example, a study on a similar nitro-pyridine derivative used single-crystal X-ray data (R factor = 0.039) to confirm bond lengths and angles .
  • Step 3 : Compare experimental IR peaks with computational simulations (e.g., Gaussian) .

Q. What structure-activity relationships (SARs) are critical for pharmacological applications of this compound?

  • Answer :

  • Nitro Group : Enhances binding to nitroreductase enzymes, relevant in prodrug activation for anticancer agents.
  • Pyrrole Moiety : Facilitates interactions with hydrophobic pockets in target proteins (e.g., kinases).
  • Methodology :

Synthesize analogs with varying substituents (e.g., halogenated pyrroles) .

Test in vitro against cell lines (e.g., IC₅₀ assays) and correlate with computational docking studies .

  • Case Study : Pyrido[2,3-b]pyridine derivatives showed CRF-1 receptor antagonism (IC₅₀ < 100 nM) when substituted with electron-withdrawing groups .

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